molecular formula C8H10N2O2S B1506169 Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate CAS No. 946422-10-2

Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate

Cat. No. B1506169
CAS RN: 946422-10-2
M. Wt: 198.24 g/mol
InChI Key: DRTJHLOLUHCUSC-UHFFFAOYSA-N
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Description

“Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate” is a chemical compound with the molecular formula C8H10N2O2S . It has a molecular weight of 198.24 . The IUPAC name for this compound is methyl [2- (methylsulfanyl)-4-pyrimidinyl]acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2S/c1-12-7(11)5-6-3-4-9-8(10-6)13-2/h3-4H,5H2,1-2H3 . This indicates that the compound contains a pyrimidine ring with a methylthio group at the 6-position and a methyl acetate group at the 2-position .

properties

IUPAC Name

methyl 2-(6-methylsulfanylpyrimidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-12-8(11)4-6-3-7(13-2)10-5-9-6/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTJHLOLUHCUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717161
Record name Methyl [6-(methylsulfanyl)pyrimidin-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate

CAS RN

946422-10-2
Record name Methyl [6-(methylsulfanyl)pyrimidin-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(6-methylsulfanyl-pyrimidin-4-yl)-malonic acid dimethyl ester 3 (3.35 g, 13 mmol) and sodium methoxide (0.300 ml of 25% w/v solution, 1.30 mmol, 0.1 eq.) in MeOH (100 ml) is heated at 60° C. for 3 hours. The reaction mixture is cooled to room temperature, neutralized with 1N HCl solution (1.30 mL) and concentrated. The residue, is extracted with ethyl acetate. The organic layer is washed with brine and dried over Na2SO4, filtered and concentrated. The crude product is purified by silica gel flash chromatography eluting with ethyl acetate in hexanes from 0% to 50% to afford (6-methylsulfanyl-pyrimidin-4-yl)-acetic acid methyl ester as a yellow oil. 1H NMR 400 MHz (CDCl3) δ 8.86 (s, 1H), 7.18 (s, 1H), 3.73 (s, 3H), 3.70 (s, 2H), 2.55 (s, 3H).
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
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Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
Reactant of Route 3
Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
Reactant of Route 4
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Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
Reactant of Route 5
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Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate

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